1-N-Boc-3-Isopropyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

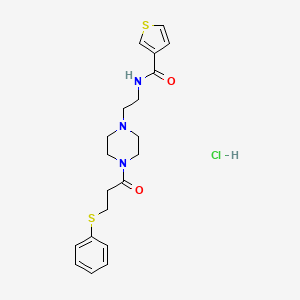

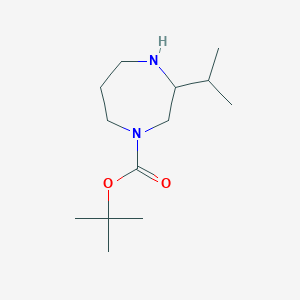

1-N-Boc-3-Isopropyl-1,4-diazepane is a chemical compound with the molecular formula C13H26N2O2 . It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms . The compound is commercially available and has found various applications in the field of chemistry .

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, including 1-N-Boc-3-Isopropyl-1,4-diazepane, has been a subject of research for many years . A common method involves reacting a compound represented by a specific formula in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate . The synthesis of 1,4-diazepane cores from N-propargylamines has also been reported .Molecular Structure Analysis

The molecular structure of 1-N-Boc-3-Isopropyl-1,4-diazepane includes 26 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The structure of the molecule can be significantly distorted by protonation or metal complexation .Chemical Reactions Analysis

1,4-Diazepines, including 1-N-Boc-3-Isopropyl-1,4-diazepane, are associated with a wide range of chemical reactions . They can undergo various transformations, leading to the formation of many significant N-heterocycles .Physical And Chemical Properties Analysis

1-N-Boc-3-Isopropyl-1,4-diazepane has a molecular weight of 142.24 . More detailed physicochemical properties such as entropy, acentric factor, critical compressibility factor, and critical pressure can be obtained from advanced QSPR .Applications De Recherche Scientifique

Synthesis of Chiral 1,4-Diazepanes

1-N-Boc-3-Isopropyl-1,4-diazepane serves as a key intermediate in the synthesis of chiral 1,4-diazepanes, which are significant due to their wide application in pharmaceuticals. The compound can undergo imine reductase-catalyzed intramolecular asymmetric reductive amination , leading to the production of chiral 1,4-diazepanes with high enantioselectivity . These chiral structures are crucial for creating drugs with specific biological activities.

Pharmaceutical Importance

The compound’s derivatives are found in several pharmaceuticals, such as Ripasudil and Suvorexant . Ripasudil is a Rho-associated kinase inhibitor used for treating glaucoma and ocular hypertension, while Suvorexant is a selective dual-orexin receptor antagonist for treating primary insomnia. The ability to create these compounds efficiently is vital for developing new therapeutic agents.

Biocatalysis

Biocatalytic methods using 1-N-Boc-3-Isopropyl-1,4-diazepane can lead to more environmentally friendly and sustainable chemical processes . Enzymatic methods, such as those involving imine reductases, offer a green alternative to traditional chemical synthesis, reducing the need for heavy metal catalysts and halogenated solvents.

Enthalpy of Vaporization Studies

The enthalpy of vaporization of 1-N-Boc-3-Isopropyl-1,4-diazepane derivatives at boiling points can be studied to understand their thermodynamic properties . This information is crucial for designing processes involving the compound, such as distillation or other separation techniques.

Material Safety and Handling

Understanding the safety and handling of 1-N-Boc-3-Isopropyl-1,4-diazepane is essential for its use in research settings. Data sheets provide information on its physical form, purity, and safety measures to prevent skin burns and eye damage . This knowledge ensures that researchers can handle the compound safely and responsibly.

Proteomics Research

1-N-Boc-3-Isopropyl-1,4-diazepane is also a specialty product for proteomics research, where it may be used in the study of proteins and peptides . Its role in this field can contribute to understanding protein function and interaction, which is fundamental for the development of new diagnostics and treatments.

Orientations Futures

1,4-Diazepines, including 1-N-Boc-3-Isopropyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These compounds could be explored for potential use in the pharmaceutical industries . Furthermore, new developments in the synthesis of these compounds from N-propargylamines have been reported, suggesting a promising future direction .

Propriétés

IUPAC Name |

tert-butyl 3-propan-2-yl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)11-9-15(8-6-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTTXMRXODRFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCCN1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-3-Isopropyl-1,4-diazepane | |

CAS RN |

1374126-71-2 |

Source

|

| Record name | tert-butyl 3-(propan-2-yl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585714.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2585716.png)

![N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2585718.png)

![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2585719.png)

![N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2585720.png)

![ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2585723.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2585725.png)

![Methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2585727.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)

![1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B2585732.png)

![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585734.png)